N-(2,3-dichlorophenyl)ethanesulfonamide

Description

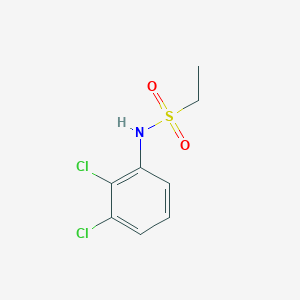

N-(2,3-Dichlorophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group (-SO₂NH₂-CH₂CH₃) attached to a 2,3-dichlorophenyl ring. Sulfonamides are widely studied for their diverse applications, including medicinal chemistry (e.g., enzyme inhibition, receptor antagonism) and material science, owing to their tunable electronic and steric properties .

Synthesis: Analogous compounds, such as N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide (), are synthesized via nucleophilic substitution between sulfonyl chlorides and anilines. For example, reacting 2-nitrobenzenesulfonyl chloride with 2,3-dichloroaniline in ethanol yields the target sulfonamide after purification . This method likely applies to this compound, substituting ethanesulfonyl chloride as the reagent.

Structural Features: The 2,3-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which influence molecular conformation and intermolecular interactions. Intramolecular hydrogen bonding, as observed in related compounds, may stabilize specific conformations and affect solubility or crystallinity .

Properties

Molecular Formula |

C8H9Cl2NO2S |

|---|---|

Molecular Weight |

254.13 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 |

InChI Key |

FICRUERFBTWFBL-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=C(C(=CC=C1)Cl)Cl |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The substituents on the sulfonamide and aryl rings significantly alter molecular geometry. Key comparisons include:

Table 1: Structural Parameters of Selected Sulfonamides

Key Observations:

- Electron-withdrawing vs. Electron-donating Groups : The nitro group in N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide increases torsional strain (61.15°) compared to methyl substituents (-60.37°) due to steric and electronic repulsion . Ethanesulfonamide’s smaller substituent (vs. nitro) may reduce torsion angles.

- Dihedral Angles : Dichlorophenyl derivatives exhibit larger dihedral angles (~68°) between sulfonyl and aryl rings than dimethyl analogs (~55°), suggesting greater planarity disruption from chloro groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends:

- Molecular Weight : Ethanesulfonamide’s lower MW (~264) may enhance bioavailability vs. nitrobenzenesulfonamide (351.18).

- Solubility : Nitro and chloro groups reduce aqueous solubility; ethanesulfonamide’s simpler structure may slightly improve it.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.